molecular formula C6H9N3O2 B12874845 N-(3-Hydroxy-5-methyl-4H-pyrazol-4-yl)acetamide

N-(3-Hydroxy-5-methyl-4H-pyrazol-4-yl)acetamide

Katalognummer: B12874845
Molekulargewicht: 155.15 g/mol
InChI-Schlüssel: RXNUKPVQWKQTID-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-Hydroxy-5-methyl-4H-pyrazol-4-yl)acetamide is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a hydroxy group at position 3, a methyl group at position 5, and an acetamide group at position 4. Pyrazoles and their derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Hydroxy-5-methyl-4H-pyrazol-4-yl)acetamide typically involves the reaction of 3-hydroxy-5-methylpyrazole with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-Hydroxy-5-methyl-4H-pyrazol-4-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The acetamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.

Major Products Formed

    Oxidation: Formation of 3-oxo-5-methyl-4H-pyrazol-4-yl)acetamide.

    Reduction: Formation of N-(3-hydroxy-5-methyl-4H-pyrazol-4-yl)ethylamine.

    Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N-(3-Hydroxy-5-methyl-4H-pyrazol-4-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its pharmacological activities, including anti-inflammatory, analgesic, and antipyretic effects.

    Industry: Utilized in the development of agrochemicals and dyes.

Wirkmechanismus

The mechanism of action of N-(3-Hydroxy-5-methyl-4H-pyrazol-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and acetamide groups play a crucial role in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets may vary depending on the specific application and biological system.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Hydroxy-5-methylpyrazole: Lacks the acetamide group and has different pharmacological properties.

    N-(3-Hydroxy-4H-pyrazol-4-yl)acetamide: Lacks the methyl group, leading to variations in its chemical reactivity and biological activity.

    N-(3-Hydroxy-5-phenyl-4H-pyrazol-4-yl)acetamide: Contains a phenyl group instead of a methyl group, resulting in different steric and electronic effects.

Uniqueness

N-(3-Hydroxy-5-methyl-4H-pyrazol-4-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxy and acetamide groups allows for versatile interactions with various molecular targets, making it a valuable compound in medicinal chemistry and other scientific research fields.

Eigenschaften

Molekularformel

C6H9N3O2

Molekulargewicht

155.15 g/mol

IUPAC-Name

N-(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)acetamide

InChI

InChI=1S/C6H9N3O2/c1-3-5(7-4(2)10)6(11)9-8-3/h5H,1-2H3,(H,7,10)(H,9,11)

InChI-Schlüssel

RXNUKPVQWKQTID-UHFFFAOYSA-N

Kanonische SMILES

CC1=NNC(=O)C1NC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.